TAS-115

Vue d'ensemble

Description

Pamufetinib, également connu sous le nom de TAS-115, est un médicament à petite molécule développé par Taiho Pharmaceutical Co., Ltd. Il s'agit d'un puissant inhibiteur de la tyrosine kinase ciblant le récepteur du facteur de croissance endothélial vasculaire (VEGFR) et le récepteur du facteur de croissance des hépatocytes (c-Met/HGFR) . Pamufetinib a montré des résultats prometteurs dans des études précliniques et cliniques, en particulier dans le traitement de divers cancers et maladies fibrotiques .

Applications De Recherche Scientifique

Pamufetinib a une large gamme d'applications en recherche scientifique, notamment :

Recherche sur le cancer : Pamufetinib a montré son efficacité dans l'inhibition de la croissance tumorale et de l'angiogenèse dans divers modèles de cancer.

Maladies fibrotiques : Pamufetinib a démontré des effets antifibrotiques dans des modèles précliniques de fibrose pulmonaire idiopathique et d'autres maladies fibrotiques.

Études de résistance aux médicaments : Pamufetinib est utilisé en association avec d'autres médicaments pour surmonter les mécanismes de résistance dans les cellules cancéreuses, comme la résistance aux inhibiteurs du récepteur du facteur de croissance épidermique.

Inhibition de l'angiogenèse : Pamufetinib inhibe l'angiogenèse, ce qui en fait un outil précieux pour étudier les mécanismes de formation des vaisseaux sanguins et son rôle dans la progression des maladies.

Mécanisme d'action

Pamufetinib exerce ses effets en inhibant l'activité kinase de VEGFR et de c-Met/HGFR. Ces récepteurs jouent un rôle crucial dans l'angiogenèse, la croissance tumorale et la métastase. En bloquant leur activité, pamufetinib perturbe les voies de signalisation qui favorisent ces processus .

Cibles moléculaires et voies

Mécanisme D'action

Target of Action

TAS-115 primarily targets several kinases, including MET, VEGFR, FMS, and PDGFR . These kinases play crucial roles in various cellular processes, including cell growth, angiogenesis, and immune response .

Mode of Action

This compound inhibits the autophosphorylation of its target kinases, thereby blocking their activation . For instance, it inhibits the phosphorylation of PDGFR on human lung fibroblast cells (MRC-5 cells), thereby suppressing their proliferation and migration . It also inhibits the phosphorylation of c-FMS in mouse bone marrow-derived macrophages .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the signaling pathways of its target kinases, which are involved in cell growth, angiogenesis, and immune response . For example, it suppresses the PI3K/AKT and MAPK pathways, which are activated by c-MET and PDGFRα, respectively .

Pharmacokinetics

This compound is orally administered and has a relatively short half-life . It is developed to improve the continuity of drug administration . Systemic exposure after single administration increases almost dose-proportionally .

Result of Action

The inhibition of target kinases by this compound leads to various molecular and cellular effects. It suppresses the proliferation and migration of cells, such as human lung fibroblast cells . It also modulates the phenotype of macrophages, promoting M1 macrophage differentiation . In in vivo experiments, this compound has shown moderate antitumor effects, which are enhanced under immunocompetent conditions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its antitumor effects are enhanced under immunocompetent conditions . Furthermore, the combination of this compound and anti-PD-1 antibody exhibits greater antitumor activity than either treatment alone .

Analyse Biochimique

Biochemical Properties

TAS-115 strongly inhibits kinases implicated in antitumor immunity, such as colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor (VEGFR) . It also inhibits other kinases like MET and platelet-derived growth factor receptor (PDGFR) . The inhibition of these kinases by this compound plays a crucial role in biochemical reactions, affecting the function of various enzymes, proteins, and other biomolecules .

Cellular Effects

This compound has shown to exert significant effects on various types of cells and cellular processes. It upregulates interferon γ (IFNγ) and interleukin-2 secretion by T cells, suggesting that this compound activates T cells . In addition, gene expression analysis suggests that this compound promotes M1 macrophage differentiation . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the autophosphorylation of MET, VEGFR, FMS, and PDGFR . This inhibition disrupts the normal functioning of these kinases, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Long-term disease control (>1 year) with this compound was achieved in some patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects observed in these studies are not mentioned, this compound has shown to exert a moderate antitumor effect in the MC38 mouse colorectal cancer model under immunodeficient conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits several kinases, including CSF1R, VEGFR, MET, and PDGFR . These kinases are associated with various metabolic pathways, and their inhibition by this compound can affect metabolic flux or metabolite levels .

Transport and Distribution

Given its role as a kinase inhibitor, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a kinase inhibitor, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Méthodes De Préparation

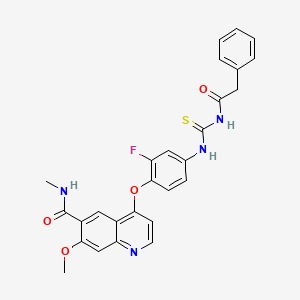

Voies de synthèse et conditions de réaction

Pamufetinib est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau quinoléique : Le noyau quinoléique est synthétisé par une série de réactions, y compris la cyclisation et les modifications de groupes fonctionnels.

Introduction des groupes fluoro et méthoxy : Des réactions de fluoration et de méthoxylation sont effectuées pour introduire les groupes fluoro et méthoxy à des positions spécifiques sur le noyau quinoléique.

Couplage avec les groupes phénoxy et thiouréido : Les groupes phénoxy et thiouréido sont introduits par des réactions de couplage, formant la structure finale du pamufetinib.

Méthodes de production industrielle

La production industrielle de pamufetinib implique la mise à l'échelle de la voie de synthèse pour produire le composé en grandes quantités. Cela nécessite généralement l'optimisation des conditions de réaction, des processus de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Pamufetinib subit diverses réactions chimiques, notamment :

Oxydation : Pamufetinib peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy et thiouréido.

Réduction : Des réactions de réduction peuvent se produire au niveau du noyau quinoléique et d'autres groupes fonctionnels.

Substitution : Des réactions de substitution peuvent avoir lieu au niveau des groupes fluoro et phénoxy.

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et les réactions de pamufetinib comprennent :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et dérivés de pamufetinib, qui peuvent être modifiés davantage pour améliorer ses propriétés pharmacologiques .

Comparaison Avec Des Composés Similaires

Pamufetinib est unique dans son double inhibition de VEGFR et de c-Met/HGFR, ce qui en fait un agent anticancéreux polyvalent et puissant. Des composés similaires comprennent :

Foretinib : Un autre inhibiteur double de VEGFR et de c-Met, mais avec des propriétés pharmacocinétiques différentes.

Cabozantinib : Inhibe VEGFR, c-Met et d'autres kinases, utilisé dans le traitement de divers cancers.

Crizotinib : Principalement un inhibiteur de c-Met, cible également la kinase du lymphome anaplasique.

La combinaison unique de cibles de pamufetinib et son efficacité à surmonter la résistance aux médicaments en font un atout précieux dans l'arsenal des thérapies anticancéreuses ciblées.

Propriétés

IUPAC Name |

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRNXRYWGDUDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

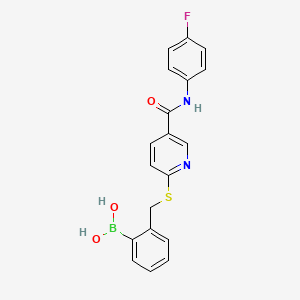

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190836-34-0 | |

| Record name | TAS-115 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190836340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMUFETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2OL3Q4XRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole](/img/structure/B611079.png)

![N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride](/img/structure/B611080.png)

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)